3-(trifluoromethyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
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Description
3-(trifluoromethyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C19H16F3N3O5 and its molecular weight is 423.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 423.10420511 g/mol and the complexity rating of the compound is 568. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-(Trifluoromethyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its anticancer, anti-inflammatory, and antidiabetic properties.
Chemical Structure
The molecular formula of the compound is C14H12F3N3O4 with a molecular weight of approximately 358.23 g/mol. The structure features a trifluoromethyl group and a 1,3,4-oxadiazole moiety which are significant for its biological activity.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Characterization is performed using techniques such as:
- FT-IR Spectroscopy : To identify functional groups.
- NMR Spectroscopy : For structural confirmation.
- Mass Spectrometry : To determine molecular weight and purity.
Anticancer Activity
Studies have demonstrated that derivatives of oxadiazoles exhibit significant anticancer properties. In particular:
- Cell Lines Tested : The compound has been evaluated against various cancer cell lines including MCF-7 (breast cancer), HeLa (cervical cancer), and U-937 (leukemia).
- Mechanism of Action : It induces apoptosis in cancer cells through activation of the p53 pathway and caspase-3 cleavage, leading to programmed cell death.
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | MCF-7 | 10.38 | Apoptosis induction |
Other derivatives | MDA-MB-231 | 2.41 | Apoptosis induction |
Anti-inflammatory Activity
The compound has shown promising results in inhibiting inflammatory responses:
- In Vitro Studies : It reduces the production of pro-inflammatory cytokines in macrophages.
- Mechanism : The anti-inflammatory effects are attributed to the inhibition of NF-kB signaling pathways.
Antidiabetic Activity
Research indicates that oxadiazole derivatives may possess antidiabetic properties:
- Glucose Uptake Assays : The compound enhances glucose uptake in insulin-resistant cells.
- Mechanism : It modulates the expression of glucose transporter proteins.
Case Studies
- Study on Anticancer Activity : A recent study reported that a similar oxadiazole derivative exhibited cytotoxic effects with an IC50 value significantly lower than standard chemotherapeutics like doxorubicin .
- Anti-inflammatory Effects : Another investigation highlighted that compounds with a similar structure effectively inhibited TNF-alpha production in activated macrophages .
Properties
IUPAC Name |
3-(trifluoromethyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O5/c1-27-13-8-11(9-14(28-2)15(13)29-3)17-24-25-18(30-17)23-16(26)10-5-4-6-12(7-10)19(20,21)22/h4-9H,1-3H3,(H,23,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWELKQHYCLUISH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.